6-Bromo-1-butyl-1,2-dihydropyridin-2-one
Overview
Description
6-Bromo-1-butyl-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridinones. It is characterized by the presence of a bromine atom at the 6th position and a butyl group at the 1st position of the dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the bromination of 1-butyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of pyridinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including angiotensin II receptor antagonists, which are used in the treatment of hypertension.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-butyl-1,2-dihydropyridin-2-one and its derivatives involves interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
6-Butyl-1,2-dihydropyridin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-1-butyl-1,2-dihydropyridin-2-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and potency.
1-Benzyl-6-bromo-1,2-dihydropyridin-2-one: Contains a benzyl group instead of a butyl group, which may alter its pharmacokinetic properties.
Uniqueness
6-Bromo-1-butyl-1,2-dihydropyridin-2-one is unique due to the presence of both a bromine atom and a butyl group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-1-butylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-7-11-8(10)5-4-6-9(11)12/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMETZZFYQOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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